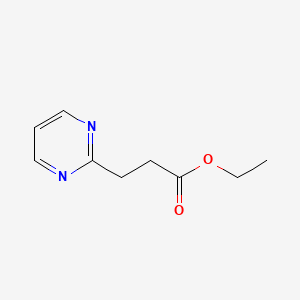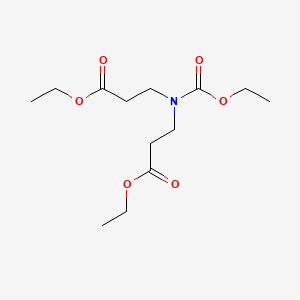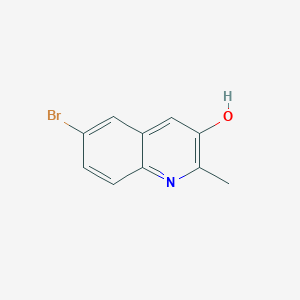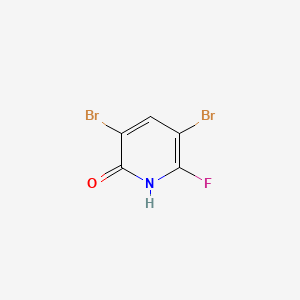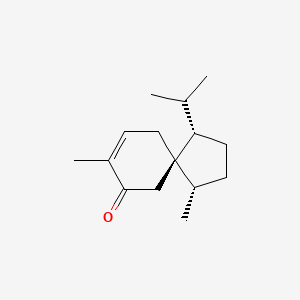
acorenone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
acorenone B is a natural product found in Zingiber officinale with data available.
Aplicaciones Científicas De Investigación
Acorenone B as an Enzyme Inhibitor
Acorenone B has been identified as a significant compound in the essential oil from the aerial parts of Niphogeton dissecta. This substance demonstrates inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in the treatment of diseases like Alzheimer’s where these enzymes are relevant. Specifically, acorenone B shows IC50 values of 40.8 μg/mL for acetylcholinesterase and 10.9 μg/mL for butyrylcholinesterase (Calva et al., 2017).
Antibiotic Resistance Inhibition
Acorenone, isolated from Acorus gramineus, exhibits strong inhibitory activity against multi-drug resistant microorganisms like Staphylococcus aureus. It has been particularly noted for its ability to inhibit bacterial resistance to chloramphenicol. This suggests its potential use in enhancing the effectiveness of existing antibiotics against resistant strains (Kim Hyekyung et al., 2000).
Chemical Synthesis Studies
Research has been conducted on the stereoselective synthesis of acorenone B, providing insights into the compound’s chemical structure and potential for laboratory synthesis. These studies are crucial for understanding its chemical properties and potential for large-scale production for research and therapeutic purposes (Oppolzer et al., 1977).
Essential Oil Composition
Acorenone B has been identified as a major component in various essential oils, suggesting its potential applications in aromatherapy and natural product industries. For example, its presence in significant concentrations in Bothriochloa spp. indicates its role in the aromatic properties of these plants (Bhandari et al., 2019).
Propiedades
Número CAS |
21653-33-8 |
|---|---|
Nombre del producto |
acorenone B |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15+/m0/s1 |
Clave InChI |
HBTHUBMUAHAWBC-KCQAQPDRSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@]12CC=C(C(=O)C2)C)C(C)C |
SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
SMILES canónico |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



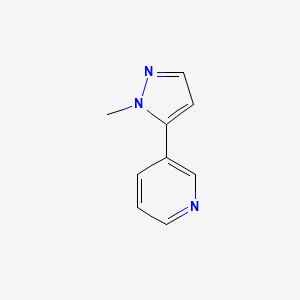

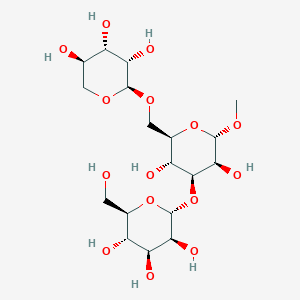
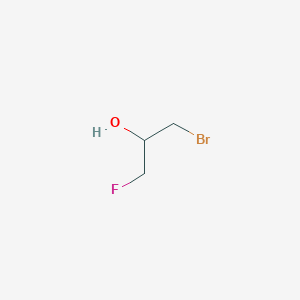
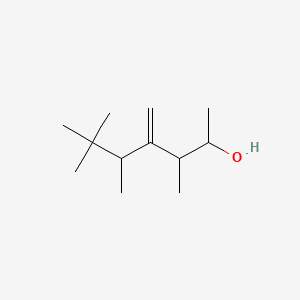
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
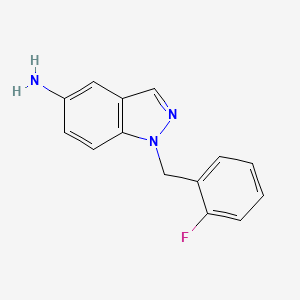
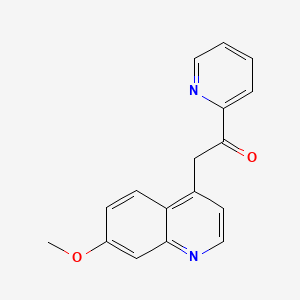
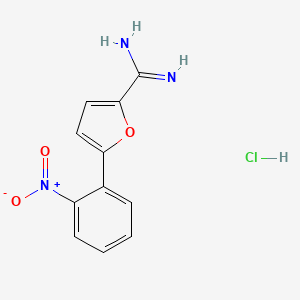
![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)
